Decylthiuronium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decylthiuronium chloride is a chemical compound with the molecular formula C_10H_22ClN_2S. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a decyl group attached to a thiuronium ion, making it a versatile reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Decylthiuronium chloride can be synthesized through the reaction of decylamine with thiourea in the presence of hydrochloric acid. The reaction typically proceeds as follows:
Decylamine and Thiourea Reaction: Decylamine (C_10H_21NH_2) is reacted with thiourea (NH_2CSNH_2) in an aqueous solution.
Hydrochloric Acid Addition: Hydrochloric acid (HCl) is added to the reaction mixture to facilitate the formation of this compound.
Purification: The resulting product is purified through recrystallization or other suitable purification methods to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous monitoring of reaction parameters such as temperature, pH, and concentration of reactants to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Decylthiuronium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can participate in substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and potassium permanganate (KMnO_4).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced derivatives.
Substitution: Various substituted thiuronium compounds.
Scientific Research Applications
Decylthiuronium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiuronium salts and other sulfur-containing compounds.
Biology: It is employed in biochemical studies to investigate the role of thiuronium ions in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of decylthiuronium chloride involves its interaction with molecular targets through its thiuronium ion. The thiuronium ion can form strong bonds with nucleophilic sites on target molecules, leading to various biochemical and chemical effects. The pathways involved may include:
Binding to Nucleophiles: The thiuronium ion can bind to nucleophilic sites on proteins, enzymes, or other biomolecules, affecting their function.
Oxidation-Reduction Reactions: It can participate in redox reactions, altering the oxidative state of target molecules.
Comparison with Similar Compounds
Similar Compounds
Methylthiuronium chloride: Similar structure but with a methyl group instead of a decyl group.
Ethylthiuronium chloride: Contains an ethyl group in place of the decyl group.
Propylthiuronium chloride: Features a propyl group instead of a decyl group.
Uniqueness
Decylthiuronium chloride is unique due to its longer alkyl chain (decyl group), which imparts distinct physicochemical properties compared to its shorter-chain analogs. This longer chain can influence its solubility, reactivity, and interaction with biological membranes, making it suitable for specific applications where longer alkyl chains are advantageous.
Properties
CAS No. |
5392-26-7 |
---|---|
Molecular Formula |
C11H25ClN2S |
Molecular Weight |
252.85 g/mol |
IUPAC Name |
decyl carbamimidothioate;hydrochloride |
InChI |
InChI=1S/C11H24N2S.ClH/c1-2-3-4-5-6-7-8-9-10-14-11(12)13;/h2-10H2,1H3,(H3,12,13);1H |
InChI Key |
DAUFZRZYGIFXSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCSC(=N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.